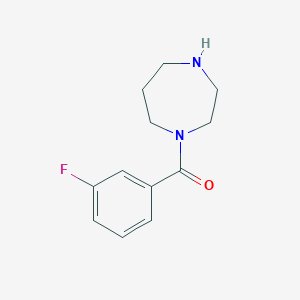

1-(3-Fluorobenzoyl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Olefin Epoxidation

1-(3-Fluorobenzoyl)-1,4-diazepane and related compounds have been utilized in catalyzing olefin epoxidation reactions. Manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, have demonstrated effectiveness in epoxidation, with variations in Lewis basicity of ligands affecting reactivity and product selectivity (Sankaralingam & Palaniandavar, 2014).

Synthesis of Benzodiazepines

Research has explored the synthesis of benzodiazepines using fluoroalkyl-containing lithium 1,3-diketonates with diaminoarenes, including diazepines, highlighting the compound's role in producing benzimidazoles and benzothiazoles (Filyakova et al., 2010).

Solid-Phase Synthesis

The compound has been used in solid-phase synthesis methodologies. Specifically, the synthesis of tetrahydro-benzo[e][1,4]diazepin-5-ones on polystyrene resin, leveraging polymer-supported 1,2-diaminoethane and fluoro-nitrobenzoic acid as key synthons, has been documented (Lemrová & Soural, 2012).

Multicomponent Synthesis

The compound plays a role in multicomponent synthesis processes, such as the Ugi reaction followed by intramolecular nucleophilic substitution. This approach has been used for the convergent synthesis of diazepane systems, including 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives (Banfi et al., 2007).

Structural and Reactive Modeling

Iron(III) complexes of linear tetradentate bis(phenolate) ligands, including 1,4-diazepane derivatives, have been studied as structural and functional models for enzymes involved in intradiol-cleaving processes. These studies have implications for understanding enzyme mimicking and reaction mechanisms (Mayilmurugan et al., 2010).

作用機序

Target of Action

The primary target of 1-(3-Fluorobenzoyl)-1,4-diazepane is currently unknown. Similar compounds have been shown to interact with various enzymes and receptors

Mode of Action

It is suggested that the compound may act by inhibiting certain enzymes, such as gyrase, topoisomerase, and D-alanine—D-alanine ligase . .

Biochemical Pathways

It is possible that the compound may influence the pathways associated with the targets it interacts with

Pharmacokinetics

Similar fluorinated compounds have been shown to exhibit good bioavailability due to the presence of the fluorine atom, which can enhance certain properties of drugs such as lipophilicity and metabolic stability .

Result of Action

Based on its potential mode of action, it could lead to the inhibition of certain enzymes, potentially disrupting normal cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets

特性

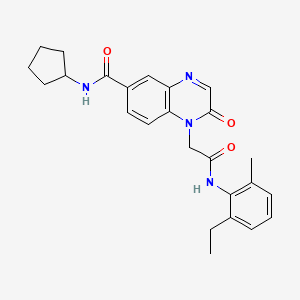

IUPAC Name |

1,4-diazepan-1-yl-(3-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKTYJDNTSZEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2839361.png)

![ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2839364.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2839368.png)

![N-[4-[[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2839371.png)

![4-{4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2839379.png)

![(2,8-Dioxaspiro[4.5]decan-3-yl)methanesulfonyl chloride](/img/structure/B2839380.png)

![5-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazole](/img/structure/B2839382.png)

![N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2839383.png)

![N-(4-chlorobenzyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2839384.png)